2-Chloro-4-(4-methoxyphenyl)benzoic acid
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Overview
Description
“2-Chloro-4-(4-methoxyphenyl)benzoic acid” is a chemical compound . It is an anion that forms complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ . It has been used in the synthesis of (2- (4-chloro-2-methoxybenzoyl)-1′ H -1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction process . It has been used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7ClO3 . Its average mass is 186.592 Da and its monoisotopic mass is 186.008377 Da .Chemical Reactions Analysis
“this compound” can form complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ . It has been used in the synthesis of (2- (4-chloro-2-methoxybenzoyl)-1′ H -1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .Scientific Research Applications
Synthesis and Characterization
2-Chloro-4-(4-methoxyphenyl)benzoic acid has been a subject of interest in chemical research due to its potential as a precursor in synthetic chemistry. A review focused on the synthesis, characterization, and applications of related salicylic acid derivatives highlighted the promising attributes of compounds like 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid for drug development due to their COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activities, making them potential alternatives to existing drugs such as acetylsalicylic acid (ASA) (Yudy Tjahjono et al., 2022).
Environmental Degradation Studies
Research on the degradation of environmental contaminants includes studies on related compounds, illustrating pathways, by-products, and biotoxicity. Advanced oxidation processes (AOPs) have been applied to decompose acetaminophen, yielding insights into the degradation mechanisms of similar organic molecules in water treatment systems. Such studies are critical for understanding the environmental fate and treatment of persistent organic pollutants (Mohammad Qutob et al., 2022).
Pharmaceutical Research
In pharmaceutical sciences, the structural analogs of this compound have been explored for various therapeutic effects. Chlorogenic acid, for instance, demonstrates a range of bioactivities, including antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties. This indicates the potential of structurally related compounds in developing nutraceuticals and functional foods for managing metabolic syndrome and other health conditions (Jesús Santana-Gálvez et al., 2017).
Sorption Studies for Herbicide Removal
Sorption experiments with phenoxy herbicides, including 2,4-D and its analogs, on soil and organic matter have provided valuable insights into the environmental behavior of these compounds. Such studies are essential for developing strategies to mitigate the impact of agricultural chemicals on ecosystems (D. Werner et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that benzoic acid derivatives can form complexes with certain metal ions , which may influence their interaction with biological targets.
Pharmacokinetics
It’s known that benzoic acid derivatives are often conjugated to glycine in the liver and excreted as hippuric acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(4-methoxyphenyl)benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPGXMVJFHHOOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689177 |
Source
|
Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-72-3 |
Source
|
Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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